Molecular Weight Distinction from 6,7-Dimethoxy Analog Impacts Dosage Calculations
The target compound (MW 228.25 g/mol) is 30.02 g/mol lighter than its closest di-methoxy analog, 3-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile (MW 258.27 g/mol) . This 11.6% difference in molecular weight directly affects molar concentration calculations in assay preparation, where equimolar substitutions would require an 11.6% greater mass of the 6,7-dimethoxy compound, potentially introducing systematic error if not accounted for.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 228.25 g/mol |
| Comparator Or Baseline | 3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile: 258.27 g/mol |
| Quantified Difference | 30.02 g/mol (11.6% lower for target compound) |
| Conditions | Calculated from molecular formula (C13H12N2O2 vs. C14H14N2O3) |
Why This Matters
Precise molecular weight is critical for accurate molarity-based assay preparation in quantitative pharmacology and biochemistry experiments.
